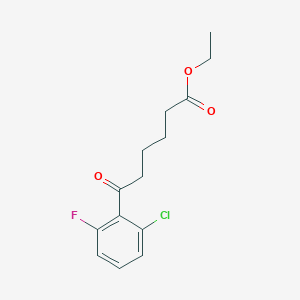

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 2-(2-Chloro-6-fluorophenyl)acetamides . These compounds have been studied for their potential as thrombin inhibitors .

Synthesis Analysis

While the specific synthesis for “Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate” is not available, related compounds such as 2-(2-chloro-6-fluorophenyl)acetamides have been synthesized from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .

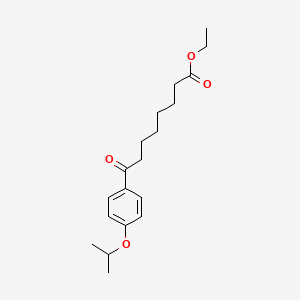

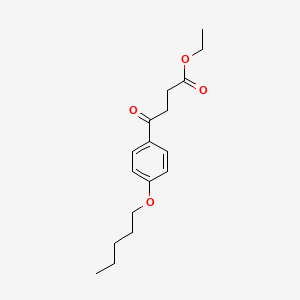

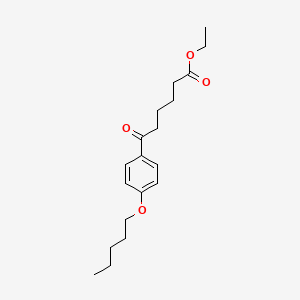

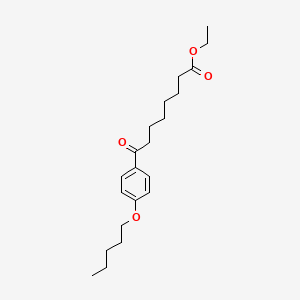

Molecular Structure Analysis

The molecular structure of the related compound 2-(2-Chloro-6-fluorophenyl)acetamides has been studied . The compound was found to have potent thrombin inhibitory activity .

Chemical Reactions Analysis

The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate, could potentially be relevant to the synthesis of this compound .

Applications De Recherche Scientifique

Pharmaceutical Drug Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure is conducive to forming aryl halides , which are crucial in creating active pharmaceutical ingredients (APIs). For instance, the Sandmeyer reaction utilizes such intermediates for constructing biologically active compounds, including potential thrombin inhibitors .

Organic Synthesis

In organic chemistry, this compound can be used to introduce 2-chloro-6-fluorophenyl groups into more complex molecules. This is particularly useful in the synthesis of molecules with specific pharmacological properties, as the introduction of halogen atoms can significantly alter the biological activity of a compound .

Material Science

The compound’s ability to form covalent bonds with various substrates makes it a candidate for developing advanced materials. It could be used to graft organic molecules onto metallic surfaces, potentially creating new types of nanocomposites with unique electrical or mechanical properties .

Catalysis

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate may serve as a precursor in catalyst development. Catalysts derived from this compound could be used in various metal-catalyzed cross-coupling reactions , which are pivotal in creating complex organic molecules .

Agrochemical Research

The structural features of this compound suggest potential applications in the development of agrochemicals. The fluorinated phenyl ring could be instrumental in creating new pesticides or herbicides, given that fluorination often leads to increased biological activity and stability .

Analytical Chemistry

As an analytical reagent, this compound could be used in chromatography or spectroscopy as a standard or a derivative-forming agent to analyze or detect other substances. Its unique structure allows for easy identification and quantification in complex mixtures .

Environmental Science

In environmental science, this compound could be used to study the degradation of fluorinated organic compounds in the environment. Understanding its breakdown products and pathways is essential for assessing the environmental impact of fluorinated pollutants .

Biochemistry

Finally, in biochemistry, the compound could be used to study enzyme-substrate interactions , especially enzymes that act on similar ester or aromatic structures. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRBNENASDCHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.